Gibberellin A95 Gibberellin A95 (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid is a natural product found in Prunus cerasus with data available.
Brand Name: Vulcanchem
CAS No.: 78259-50-4
VCID: VC21340583
InChI: InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
SMILES: CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol

Gibberellin A95

CAS No.: 78259-50-4

Cat. No.: VC21340583

Molecular Formula: C19H22O5

Molecular Weight: 330.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Gibberellin A95 - 78259-50-4

CAS No. 78259-50-4
Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
IUPAC Name (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Standard InChI InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1
Standard InChI Key UXLXLQYIDWLPKX-KQBHUUJHSA-N
Isomeric SMILES C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O
SMILES CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Canonical SMILES CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O

Chemical Structure and Properties

Molecular Structure

Gibberellin A95 has the molecular formula C19H22O5 and a molecular weight of 330.4 g/mol . As a C19-gibberellin, it belongs to the class that is generally considered to include the biologically active forms of gibberellins. The C19 gibberellins have lost carbon 20 and, in its place, possess a five-member lactone bridge that links carbons 4 and 10 .

The IUPAC name for Gibberellin A95 is 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid . Its structure includes a complex pentacyclic ring system characteristic of gibberellins, with specific functional groups that distinguish it from other members of the family.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Gibberellin A95:

PropertyValue
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
CAS Number78259-50-4
SMILESCC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
InChIKeyUXLXLQYIDWLPKX-UHFFFAOYSA-N

The compound features several functional groups, including a carboxyl group and hydroxyl group, which are important for its biological activity .

Spectroscopic Properties

Based on predicted collision cross-section data, Gibberellin A95 exhibits the following mass spectrometry characteristics:

Adductm/zPredicted CCS (Ų)
[M+H]+331.15401173.4
[M+Na]+353.13595178.6
[M+NH4]+348.18055186.2
[M+K]+369.10989173.1
[M-H]-329.13945173.3
[M+Na-2H]-351.12140174.1
[M]+330.14618174.3
[M]-330.14728174.3

These spectroscopic properties are valuable for the identification and quantification of Gibberellin A95 in plant samples and research settings .

Biosynthesis and Metabolism

Biosynthetic Pathway

Gibberellins, including Gibberellin A95, are diterpenoid acids synthesized via the terpenoid pathway. The biosynthesis begins in plastids and undergoes modifications in the endoplasmic reticulum and cytosol until reaching the biologically active form . All gibberellins are derived via the ent-gibberellane skeleton but are synthesized through ent-kaurene as an intermediate .

The biosynthetic pathway typically involves:

  • Formation of ent-kaurene from geranylgeranyl diphosphate

  • Oxidation of ent-kaurene to ent-kaurenoic acid

  • Sequential oxidations leading to GA12

  • Further oxidations and modifications to produce various gibberellins, including Gibberellin A95

Metabolism and Regulation

The regulation of gibberellin levels in plants involves both biosynthesis and catabolism (deactivation) processes, which together maintain gibberellin homeostasis . Key enzymes in gibberellin biosynthesis include GA 3-oxidases, which are crucial for producing biologically active gibberellins. GA3OX2, for instance, is recognized as a key gene responsible for gibberellin biosynthesis and is mainly expressed in germinating seeds .

Research has shown that transcription factors such as ARABIDOPSIS THALIANA HOMEOBOX25 (ATHB25) can regulate gibberellin biosynthesis by increasing the expression of genes like GA3OX2, thereby affecting the levels of active gibberellins including GA1 and GA4 . While specific information about the regulation of Gibberellin A95 levels is limited, it likely follows similar pathways of biosynthesis and deactivation as other gibberellins.

Occurrence in Nature

Plant Sources

Gibberellin A95 has been reported to occur naturally in specific plant species. According to available research, it has been identified in:

  • Prunus cerasus (sour cherry)

  • Prunus persica (peach)

These findings suggest that Gibberellin A95 may have specific roles in the growth and development of stone fruit trees, although more research is needed to fully understand its distribution across the plant kingdom.

Concentration in Plant Tissues

While specific concentration data for Gibberellin A95 in plant tissues is limited in the provided search results, gibberellins generally occur at very low concentrations in plants. Their abundance can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Further research is needed to determine the precise concentrations of Gibberellin A95 in different plant tissues and the factors that influence its accumulation.

Biological Functions

General Functions of Gibberellins

As a member of the gibberellin family, Gibberellin A95 is likely involved in regulating various aspects of plant growth and development. Gibberellins are known to influence:

  • Stem elongation and plant height

  • Seed germination and dormancy breaking

  • Flowering time and flower development

  • Fruit set and development

  • Leaf expansion and senescence

Research Applications and Findings

Role in Seed Longevity

Significant research has focused on the role of gibberellins in seed longevity. Studies have shown that increased gibberellin biosynthesis, mediated by transcription factors like ATHB25, can improve seed longevity under both natural and accelerated aging conditions . Plants with higher levels of active gibberellins or enhanced gibberellin signaling (such as in a quintuple DELLA mutant) produced seeds with improved longevity .

The mechanism appears to involve reinforcement of the seed coat, as evidenced by:

  • A maternal effect observed in crosses between wild-type and ATHB25-overexpressing plants

  • Correlation between gibberellin levels and seed mucilage formation

  • The role of gibberellins in normal seed coat formation through starch degradation

These findings suggest potential applications for gibberellins, potentially including Gibberellin A95, in agriculture for improving seed quality and storage.

Derivatives and Related Compounds

10-O-Methyl Gibberellin A95

One notable derivative of Gibberellin A95 is 10-O-Methyl Gibberellin A95, which has the molecular formula C20H24O5 and a molecular weight of 344.4 g/mol. This compound is a chemical intermediate used in the synthesis of Gibberellin A95 and is a derivative of Gibberellic Acid and a stereoisomer of Gibberellin A5.

Research on 10-O-Methyl Gibberellin A95 has focused on its plant growth-promoting properties, similar to other gibberellins. The synthesis of this derivative involves several steps, including methylation and other transformations to achieve the desired stereochemistry and functional group arrangement.

Comparison with Other Bioactive Gibberellins

The following table compares Gibberellin A95 with the main bioactive gibberellins:

GibberellinMolecular FormulaKey FeaturesPrimary Bioactivity
Gibberellin A95 (GA95)C19H22O5C19-gibberellin, identified in cherry and peachUnder investigation
Gibberellin A1 (GA1)C19H24O63β-hydroxyl group, bioactive formPrimary bioactive gibberellin
Gibberellic Acid (GA3)C19H22O6First gibberellin structurally characterizedHighly bioactive
Gibberellin A4 (GA4)C19H24O5Bioactive formPrimary bioactive gibberellin
Gibberellin A7 (GA7)C19H22O5Desaturated form of GA4Bioactive form

The bioactive gibberellins (GA1, GA3, GA4, and GA7) share three common structural traits: 1) a hydroxyl group on C-3β, 2) a carboxyl group on carbon 6, and 3) a lactone between carbons 4 and 10 .

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